1-Ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile

Medicinal Chemistry Physicochemical Properties Lead Optimization

For CNS and intracellular nucleoside programs requiring passive membrane permeability, 1-Ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile (CAS 1330756‑12‑1) delivers a critical 0.4‑unit logP advantage (XLogP3 = –0.2) over the N1‑methyl analog (XLogP3 = –0.6), while maintaining an identical TPSA of 56.5 Ų. Its achiral, solid-state form and established scalability support multi‑gram campaigns. Insist on this ethyl variant to avoid confounding variability in reactivity, solubility, and target binding during lead optimization of antiviral or anticancer nucleoside candidates.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 1330756-12-1
Cat. No. B1527122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile
CAS1330756-12-1
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCCN1C=NC=C(C1=O)C#N
InChIInChI=1S/C7H7N3O/c1-2-10-5-9-4-6(3-8)7(10)11/h4-5H,2H2,1H3
InChIKeyALNOIJZZESNXAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile (CAS 1330756-12-1): Core Physicochemical and Structural Identity for Procurement Decisions


1-Ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile (CAS 1330756‑12‑1) is a heterocyclic pyrimidinone building block bearing a nitrile group at the 5‑position and an ethyl substituent at N1 [1]. Its molecular formula is C₇H₇N₃O and its molecular weight is 149.15 g mol⁻¹ [1]. The compound is commercially available at purities typically ≥95 % and serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of 5‑substituted pyrimidine carbocyclic nucleoside drug candidates [2].

Why N1‑Alkyl Variation in 6‑Oxo‑1,6‑dihydro‑5‑pyrimidinecarbonitriles Matters for Scientific Selection


Within the 6‑oxo‑1,6‑dihydro‑5‑pyrimidinecarbonitrile family, the N1‑alkyl substituent critically governs the compound’s lipophilicity, conformational flexibility, and hydrogen‑bond acceptor capacity—parameters that directly influence reactivity, solubility, and target binding [1][2]. Simple replacement of the N1‑ethyl group with a methyl (or other alkyl) analogue alters computed logP by ≥0.4 units and changes the number of rotatable bonds, which can affect membrane permeability and metabolic stability in downstream applications [1][2]. Therefore, generic substitution without verifying these physicochemical parameters risks compromising synthetic yields, biological activity, or pharmacokinetic profiles in the final pharmaceutical candidate.

Quantitative Differentiation of 1‑Ethyl‑6‑oxo‑1,6‑dihydro‑5‑pyrimidinecarbonitrile Versus Closest N1‑Methyl Analog


Molecular Weight and Heavy Atom Count: Direct Physicochemical Comparison with N1‑Methyl Analog

The target compound (N1‑ethyl) possesses a molecular weight of 149.15 g mol⁻¹ and 11 heavy atoms, compared with 135.12 g mol⁻¹ and 10 heavy atoms for the N1‑methyl analog [1][2]. This difference of 14.03 g mol⁻¹ corresponds to one additional methylene unit, which can affect molar dosing calculations and bulk procurement quantities.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Lipophilicity (XLogP3) and Rotatable Bond Count: Differentiation from N1‑Methyl Comparator

The N1‑ethyl analogue exhibits an XLogP3 value of –0.2 and 1 rotatable bond, whereas the N1‑methyl comparator shows an XLogP3 of –0.6 and 0 rotatable bonds [1][2]. The 0.4‑unit increase in logP and the presence of a rotatable ethyl side chain may enhance membrane permeability and alter binding entropy in target‑engagement assays.

ADME Lipophilicity Drug Design

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Acceptor Count: Equivalence Among N1‑Alkyl Congeners

Both the N1‑ethyl target and the N1‑methyl comparator share an identical topological polar surface area of 56.5 Ų and 3 hydrogen‑bond acceptors [1][2]. This indicates that the N1‑alkyl substitution does not alter the core hydrogen‑bonding capacity, and any observed biological differentiation would stem from steric or lipophilic effects rather than changes in polar interactions.

Drug‑likeness Polar Surface Area Permeability

Synthetic Utility as a Late‑Stage Intermediate for 5‑Substituted Pyrimidine Carbocyclic Nucleosides

A Chinese patent disclosure identifies 1‑ethyl‑6‑oxo‑1,6‑dihydro‑5‑pyrimidinecarbonitrile as a key intermediate for constructing novel 5‑substituted pyrimidine carbocyclic nucleoside medicines, with the process described as simple, safe, and amenable to industrial scale [1]. In contrast, the N1‑methyl analogue is not explicitly cited in similar nucleoside intermediate patents, suggesting the ethyl group may confer advantageous reactivity or selectivity in glycosylation or cross‑coupling steps.

Nucleoside Synthesis Antiviral Process Chemistry

Important Caveat: Absence of Published Head‑to‑Head Biological Activity Data

A comprehensive search of PubMed, ChEMBL, BindingDB, and patent databases did not retrieve any peer‑reviewed study directly comparing the biological activity (e.g., IC₅₀, Kᵢ, MIC) of 1‑ethyl‑6‑oxo‑1,6‑dihydro‑5‑pyrimidinecarbonitrile against its N1‑methyl or other N1‑alkyl analogs. Consequently, all biological differentiation claims must be considered inferential and based solely on physicochemical property differences. Procurement decisions driven by biological performance should await direct comparative experimental data.

Data Gap Biological Activity Procurement Caution

Recommended Application Scenarios for 1‑Ethyl‑6‑oxo‑1,6‑dihydro‑5‑pyrimidinecarbonitrile Based on Quantitative Evidence


Medicinal Chemistry Campaigns Requiring Higher Lipophilicity and Conformational Flexibility

When a project demands a pyrimidine‑5‑carbonitrile scaffold with enhanced membrane permeability, the N1‑ethyl variant (XLogP3 = –0.2, 1 rotatable bond) offers a measurable advantage over the N1‑methyl analog (XLogP3 = –0.6, 0 rotatable bonds) [1][2]. This 0.4‑unit lipophilicity increase can be critical in central nervous system or intracellular target programs where passive diffusion is required.

Synthesis of 5‑Substituted Pyrimidine Carbocyclic Nucleoside Drug Candidates

The compound is specifically disclosed as a key intermediate for constructing 5‑substituted pyrimidine carbocyclic nucleosides, with patent‑documented advantages in operational simplicity and scalability [3]. Research groups working on antiviral or anticancer nucleoside analogs should prioritize this building block to leverage the established synthetic route.

Structure–Activity Relationship (SAR) Studies Isolating N1‑Alkyl Lipophilic Effects

Because the TPSA (56.5 Ų) and hydrogen‑bond acceptor count (3) are invariant between the N1‑ethyl and N1‑methyl congeners [1][2], the target compound serves as an ideal tool to probe the contribution of lipophilicity and rotatable bond count to biological activity, without confounding changes in polar surface area.

Bulk Procurement for Process Chemistry Scale‑Up

Commercially available at ≥95 % purity from multiple vendors , the compound’s solid physical form and achiral nature facilitate handling and storage. The modest molecular weight difference (+14.03 g mol⁻¹ vs. the methyl analog) [1][2] translates into predictable scaling calculations, making it suitable for multi‑gram process development campaigns.

Quote Request

Request a Quote for 1-Ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.